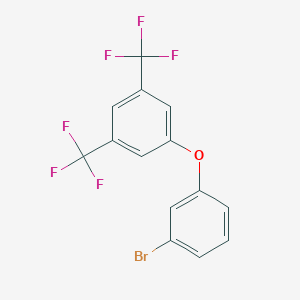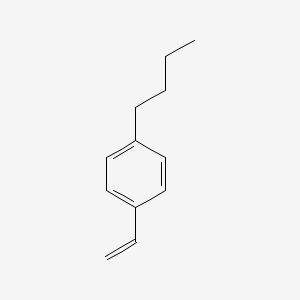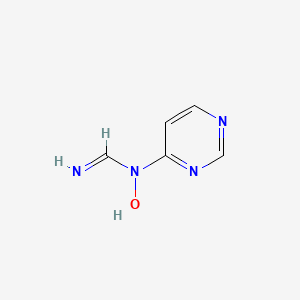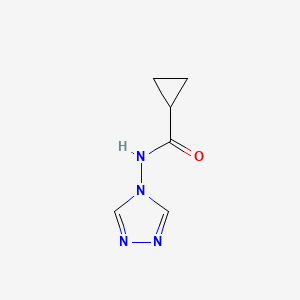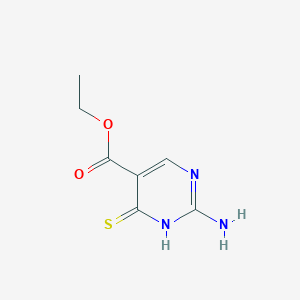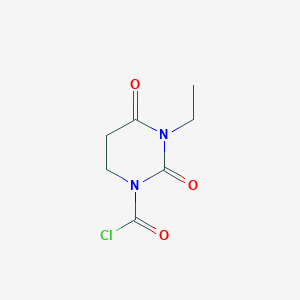![molecular formula C47H49N5O5Si B13099792 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13099792.png)
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biochemical processes, including energy transfer and signal transduction. This particular compound is characterized by the presence of protective groups that enhance its stability and solubility, making it useful in various scientific research applications .
Preparation Methods
The synthetic route typically starts with adenosine, which undergoes selective protection of the 5’- and 3’-hydroxyl groups using bis(4-methoxyphenyl)phenylmethyl and tert-butyldimethylsilyl groups, respectively . The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like triethylamine and dimethylaminopyridine to facilitate the protection reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies involving nucleoside analogs, particularly in understanding their role in cellular processes and signal transduction.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine involves its interaction with adenosine receptors and other molecular targets. By mimicking the structure of adenosine, the compound can bind to these receptors and modulate various signaling pathways. This interaction can lead to effects such as vasodilation and inhibition of cancer cell proliferation . The molecular targets and pathways involved include the adenosine receptor family and downstream signaling cascades .
Comparison with Similar Compounds
Compared to other adenosine analogs, 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine is unique due to its specific protective groups, which enhance its stability and solubility. Similar compounds include:
Adenosine phosphate: Used in energy transfer and signal transduction.
Acadesine: Known for its role in activating AMP-activated protein kinase (AMPK).
Clofarabine: A chemotherapeutic agent used in cancer treatment. These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C47H49N5O5Si |
|---|---|
Molecular Weight |
792.0 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C47H49N5O5Si/c1-46(2,3)58(38-17-11-7-12-18-38,39-19-13-8-14-20-39)57-40-29-42(52-32-51-43-44(48)49-31-50-45(43)52)56-41(40)30-55-47(33-15-9-6-10-16-33,34-21-25-36(53-4)26-22-34)35-23-27-37(54-5)28-24-35/h6-28,31-32,40-42H,29-30H2,1-5H3,(H2,48,49,50)/t40-,41+,42+/m0/s1 |
InChI Key |
WNPFVRMVFHRFJI-FEWNNGCESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C(N=CN=C87)N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C(N=CN=C87)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


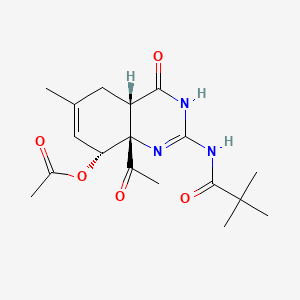
![2-Iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13099716.png)
![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)

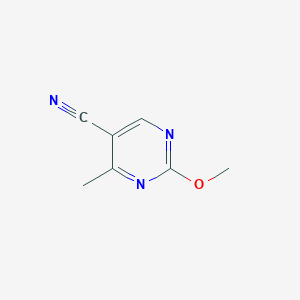
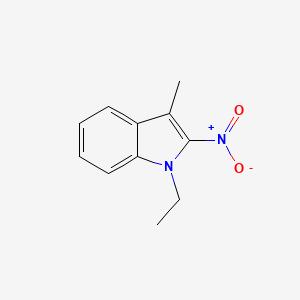
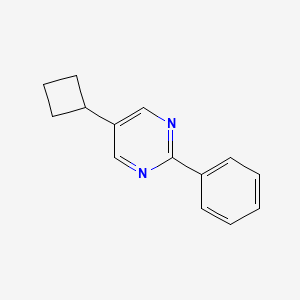
![4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)
